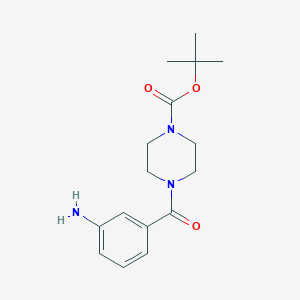

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.37 g/mol. This compound consists of a tert-butyl group, a piperazine ring, and an amino benzoyl group.

Mechanism of Action

Target of Action

This compound may be an intermediate or precursor in the synthesis of biologically active compounds .

Mode of Action

It’s known that the compound can be synthesized through a reaction involving 4-chloro-n-(2-aminoethyl)piperazine and n-tert-butoxycarbonyl anhydride (boc2o) .

Pharmacokinetics

The compound is known to be a solid at room temperature and is stable under normal temperatures .

Action Environment

“Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate” is stable under normal temperatures and should be stored under inert gas (nitrogen or argon) at 2–8 °C .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo Buchwald-Hartwig coupling reactions with aryl halides . This interaction is facilitated by the presence of the piperazine ring, which provides a stable platform for the reaction. Additionally, the compound’s tert-butyl group enhances its stability and reactivity in biochemical environments.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the activity of various enzymes involved in metabolic pathways, thereby altering the metabolic flux and metabolite levels within cells . This modulation can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby inhibiting their activity. Conversely, it can also enhance the activity of other enzymes by stabilizing their active conformations . These interactions lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. The compound’s presence can alter the metabolic flux, leading to changes in the levels of specific metabolites . These alterations can have downstream effects on cellular processes and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within cells, thereby affecting its overall biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl 4-hydroxypiperazine-1-carboxylate with 3-aminobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

Scientific Research Applications

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.

Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

Medicine: The compound has potential therapeutic applications and is being investigated for its role in drug development.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: An ester derivative with similar structural features.

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with comparable properties.

Uniqueness

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate is unique due to the presence of the 3-aminobenzoyl group, which imparts specific chemical and biological properties.

Biological Activity

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate (TBAP) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of TBAP, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

TBAP is characterized by its piperazine ring, which is a common scaffold in many pharmacologically active compounds. The structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 238.29 g/mol

- CAS Number : 17750332

The presence of the tert-butyl group enhances the lipophilicity of the compound, which may influence its absorption and distribution in biological systems.

TBAP exhibits a range of biological activities, primarily due to its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that TBAP has potential antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism involves inhibiting bacterial efflux pumps, which are crucial for multidrug resistance in bacteria .

- Neuroprotective Effects : Preliminary studies suggest that TBAP may have neuroprotective properties. It appears to modulate neuroinflammatory responses and reduce oxidative stress in neuronal cells, which is critical in neurodegenerative diseases like Alzheimer's .

Pharmacological Studies

A summary of notable studies regarding TBAP's biological activity is presented in the table below:

Case Studies

- Neuroprotective Study : In vitro experiments showed that TBAP significantly increased the viability of astrocytes treated with Aβ peptides. The compound reduced pro-inflammatory cytokines (e.g., TNF-α), indicating a potential role in mitigating neuroinflammation associated with Alzheimer's disease .

- Antimicrobial Efficacy : A study focused on TBAP's ability to combat bacterial resistance demonstrated that it effectively inhibited the growth of several resistant bacterial strains by targeting their efflux mechanisms. This finding suggests its potential as a lead compound for developing new antimicrobial agents .

Safety and Toxicity

While TBAP shows promising biological activities, understanding its safety profile is crucial for therapeutic applications. Current data on toxicity indicate that it has a moderate safety margin; however, comprehensive toxicological studies are necessary to establish its safety for clinical use.

Properties

IUPAC Name |

tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWKOFOBSMSOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590434 | |

| Record name | tert-Butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883554-97-0 | |

| Record name | 1,1-Dimethylethyl 4-(3-aminobenzoyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883554-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.